molecular formula C6H9N5O3 B3196980 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide CAS No. 1002034-01-6

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide

Cat. No.: B3196980
CAS No.: 1002034-01-6
M. Wt: 199.17 g/mol
InChI Key: OPIJKGWSJGYMNL-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Drug Discovery

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the development of new pharmaceuticals. mdpi.com An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 59% of unique small-molecule drugs contain at least one nitrogen heterocycle. mdpi.comscholarsresearchlibrary.com This prevalence can be attributed to several key factors. The presence of nitrogen atoms in a heterocyclic ring can influence the molecule's physicochemical properties, such as basicity, polarity, and hydrogen bonding capacity. scholarsresearchlibrary.com These properties are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Furthermore, nitrogen heterocycles are often involved in crucial binding interactions with biological targets like enzymes and receptors. scholarsresearchlibrary.com Their ability to act as hydrogen bond donors and acceptors allows them to form stable complexes with proteins and nucleic acids, which is often the basis of their therapeutic effect. scholarsresearchlibrary.comresearchgate.net From alkaloids and vitamins to antibiotics and synthetic drugs, the presence of nitrogen heterocycles is a recurring theme in molecules that exhibit potent biological activity. scholarsresearchlibrary.comresearchgate.net

Role of Pyrazole (B372694) Scaffold in Pharmacologically Active Compounds

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.govnih.govnih.gov Its unique structural and electronic properties have made it a versatile component in the design of a wide array of therapeutic agents. nih.govnih.gov

The history of pyrazole chemistry dates back to 1883, when German chemist Ludwig Knorr first coined the term "pyrazole". acs.org One of the classical methods for pyrazole synthesis was developed by Hans von Pechmann in 1898. acs.org The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds. nih.gov Early pyrazole-containing drugs, such as antipyrine (B355649) (phenazone), were used for their analgesic and antipyretic properties. chemmethod.com The discovery of the anti-inflammatory properties of other pyrazole derivatives like phenylbutazone (B1037) further solidified the therapeutic importance of this scaffold. chemmethod.com Over the decades, synthetic methodologies have evolved, allowing for the creation of a vast library of substituted pyrazole derivatives with fine-tuned pharmacological profiles. nih.gov

The pyrazole nucleus is associated with a broad spectrum of pharmacological activities, making it a focal point of research in drug discovery. nih.govchemmethod.com The versatility of the pyrazole scaffold allows for substitutions at various positions, leading to compounds with diverse biological targets and therapeutic applications.

Table 1: Selected Biological Activities of Pyrazole Derivatives

Biological Activity Examples of Pyrazole-Containing Compounds/Derivatives
Antimicrobial Various synthesized pyrazole derivatives have shown significant activity against Gram-positive and Gram-negative bacteria as well as fungal strains.
Anticancer Pyrazole derivatives have been investigated as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), which are implicated in cancer progression. Some compounds have demonstrated cytotoxic activity against various cancer cell lines. chemmethod.com

| Anti-inflammatory | A number of pyrazole derivatives have been developed as potent anti-inflammatory agents. chemmethod.com Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core and acts as a selective COX-2 inhibitor. nih.gov |

The wide range of biological activities highlights the importance of the pyrazole scaffold as a template for the design of new therapeutic agents. nih.govchemmethod.com

Importance of Hydrazide and Acetohydrazide Moieties in Bioactive Compounds

The hydrazide functional group (-CONHNH2) and its derivatives, such as acetohydrazides, are important pharmacophores in medicinal chemistry. They serve as versatile intermediates in the synthesis of various heterocyclic compounds and are integral to the structure of many biologically active molecules.

Hydrazides are highly reactive functional groups that can participate in a wide range of chemical transformations. The presence of both a nucleophilic amino group and a carbonyl group allows for diverse derivatization. Hydrazides can be readily converted into hydrazones through condensation with aldehydes and ketones. These hydrazide-hydrazones are themselves a class of compounds with significant biological activities. Furthermore, hydrazides are key precursors in the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles. This synthetic versatility makes the hydrazide moiety a valuable tool for generating molecular diversity in drug discovery programs.

The hydrazide moiety is a component of numerous compounds with a wide array of biological activities. Isoniazid, a cornerstone drug for the treatment of tuberculosis, is a classic example of a bioactive hydrazide. The hydrazide group is often crucial for the molecule's interaction with its biological target. Hydrazide-containing compounds have been reported to exhibit antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The ability of the hydrazide group to form hydrogen bonds and coordinate with metal ions is often implicated in its biological function.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O3/c1-4-2-5(11(13)14)9-10(4)3-6(12)8-7/h2H,3,7H2,1H3,(H,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIJKGWSJGYMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Specific Case of 2 5 Methyl 3 Nitro 1h Pyrazol 1 Yl Acetohydrazide

Rationale for Investigating this compound

The scientific rationale for the focused investigation of this compound is rooted in the principles of molecular hybridization, where distinct pharmacophores are combined to create a new molecule with potentially enhanced or novel biological activities. This specific compound represents a deliberate convergence of three key structural components: a pyrazole ring, an acetohydrazide linker, and a nitro functional group, each chosen for its known contributions to medicinal chemistry.

The decision to link a pyrazole core with an acetohydrazide moiety is a strategic design choice aimed at creating a hybrid compound that leverages the biological potential of both fragments. Pyrazole-bearing compounds are known for a wide spectrum of pharmacological effects, and similarly, the acetohydrazide structure is a well-established pharmacophore. researchgate.net The combination of these two scaffolds into a single molecular entity is a recognized strategy for developing new pharmacophores with promising biological activities. nih.gov

Research into acetohydrazide-linked pyrazole derivatives has demonstrated the potential of this combination. For instance, studies involving the synthesis of novel hydrazone derivatives from 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide have yielded compounds with a broad range of biological activities, including antiviral, antitumor, analgesic, anti-inflammatory, and antibacterial properties. asianpubs.org This precedent supports the hypothesis that the pyrazole-acetohydrazide backbone in the title compound can serve as an effective framework for biological activity.

The introduction of a nitro group (NO₂) onto the pyrazole ring is a critical modification intended to modulate the electronic properties of the molecule and, consequently, its biological activity. The nitro group is a potent electron-withdrawing group, which can significantly alter the molecule's reactivity, binding affinity to biological targets, and pharmacokinetic profile.

In the context of drug design, the presence of electron-withdrawing groups on an aromatic ring can be pivotal. Structure-activity relationship (SAR) studies on similar acetohydrazide pyrazole derivatives have revealed that the presence of an electron-withdrawing group can enhance the antimicrobial potential of the compound. asianpubs.orgresearchgate.net For example, pyrazole acetohydrazide derivatives featuring a fluoro group (another electron-withdrawing substituent) have shown high antimicrobial activity against various bacterial and fungal strains. asianpubs.org This suggests that the nitro group in this compound is strategically included to potentially amplify its biological efficacy, particularly as an antimicrobial agent. The investigation of nitro-substituted pyrazoles is a recurring theme in medicinal chemistry, with such compounds being evaluated for a range of activities, including anticancer effects. nih.gov

The following table presents antimicrobial screening data for a series of structurally related (E)-N'-((1,3-disubstituted-1H-pyrazol-4-yl)methylene)acetohydrazide compounds, illustrating the impact of different substituents on biological activity. This data underscores the rationale for exploring substitutions like the nitro group to enhance potency.

Compound IDSubstituent (R) on Pyrazole RingZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. C. albicans
6b4-Bromophenyl (Electron-withdrawing)181917
6c4-Chlorophenyl (Electron-withdrawing)202119
6d4-Fluorophenyl (Electron-withdrawing)222321
6e4-Methylphenyl (p-tolyl) (Electron-donating)141513
StandardCiprofloxacin (Bacteria) / Amphotericin-B (Fungi)252623

Data is representative of findings for structurally similar compounds as reported in the Asian Journal of Chemistry, demonstrating the enhanced antimicrobial activity associated with electron-withdrawing groups. asianpubs.orgresearchgate.net

Based on the strategic design of this compound, the primary research objectives are centered on its chemical synthesis, structural confirmation, and comprehensive biological evaluation.

Objectives:

To develop an efficient synthetic pathway for the preparation of this compound.

To purify and characterize the synthesized compound using modern spectroscopic and analytical techniques (e.g., IR, NMR, Mass Spectrometry) to confirm its molecular structure.

To conduct in vitro screening of the compound for a range of biological activities, with a primary focus on its antimicrobial (antibacterial and antifungal) potential, given the strong rationale for enhanced activity.

To evaluate its potential in other therapeutic areas where pyrazole and hydrazide derivatives have shown promise, such as anti-inflammatory or anticancer activities.

To establish a preliminary structure-activity relationship by comparing the biological activity of the title compound with non-nitrated or other substituted analogues.

Scope: The scope of the research is confined to the laboratory-based synthesis and preclinical evaluation of the title compound. This includes the chemical reactions required for its synthesis, the analytical procedures for its characterization, and a panel of in vitro biological assays. The investigation aims to establish a foundational understanding of the compound's chemical properties and biological potential, which could warrant further, more extensive studies. The research does not extend to in vivo animal studies or human clinical trials.

Retrosynthetic Analysis of the Target Compound

A logical retrosynthetic analysis of this compound suggests a straightforward disconnection strategy. The primary disconnection is at the hydrazide functional group, cleaving the C-N bond to reveal a carboxylic acid ester precursor, specifically ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate. This ester is a key intermediate in the synthetic pathway.

Further disconnection of the acetate (B1210297) side chain from the pyrazole ring at the N1-position points to two critical precursors: the 5-methyl-3-nitro-1H-pyrazole heterocycle and an ethyl haloacetate, such as ethyl chloroacetate. The synthesis of the target compound, therefore, relies on the successful preparation of the substituted pyrazole core and its subsequent N-alkylation, followed by conversion of the ester to the desired acetohydrazide.

Precursor Synthesis and Functionalization

The synthesis of the target compound is contingent on the successful preparation of its key precursors: the nitro-substituted pyrazole intermediate and the acetohydrazide precursor, which is typically formed in situ in the final step.

Synthesis of Nitro-Substituted Pyrazole Intermediates

The core of the target molecule is the 5-methyl-3-nitro-1H-pyrazole ring. The synthesis of this intermediate is a critical step. A common method for the synthesis of nitropyrazoles involves the nitration of a pre-existing pyrazole ring. For instance, the nitration of 3-methyl-1,5-diphenylpyrazole with nitric acid in a sulfuric acid medium has been reported to yield the corresponding 4-nitro derivative. rsc.org While this specific example involves a different substitution pattern, the general principle of electrophilic nitration of the pyrazole ring is a well-established synthetic tool.

Another important route to substituted pyrazoles is the condensation of a β-dicarbonyl compound with hydrazine (B178648) or its derivatives. For the synthesis of 5-methyl-3-pyrazolone, a related precursor, ethyl acetoacetate (B1235776) is reacted with hydrazine hydrate (B1144303). mdpi.com Subsequent nitration of such pyrazole derivatives can provide the desired nitro-substituted intermediates. The synthesis of 3-nitro-1H-pyrazole has been achieved through a two-step process involving the nitration of pyrazole to form N-nitropyrazole, followed by thermal rearrangement to yield 3-nitro-1H-pyrazole. nih.govchemicalbook.com

Preparation of Acetohydrazide Precursors

The acetohydrazide moiety is introduced in the final step of the synthesis. The precursor to this functional group is the ethyl ester, ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate. This intermediate is prepared by the N-alkylation of 5-methyl-3-nitro-1H-pyrazole. The reaction of this pyrazole with ethyl chloroacetate, typically in the presence of a base, yields the desired ester.

The final step is the conversion of the ethyl ester to the acetohydrazide. This is a standard transformation in organic synthesis, achieved by reacting the ester with hydrazine hydrate. This reaction, known as hydrazinolysis, involves the nucleophilic attack of hydrazine on the ester carbonyl group, leading to the displacement of the ethoxy group and the formation of the acetohydrazide. For example, the synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid hydrazide is achieved by refluxing the corresponding ethyl ester with 80% hydrazine hydrate in absolute alcohol. nih.gov

Direct Synthesis Strategies for this compound

While a stepwise approach is the most common route to this compound, direct synthesis strategies involving condensation reactions and cyclization approaches are also considered in the broader context of pyrazole synthesis.

Condensation Reactions and Cyclization Approaches

The formation of the pyrazole ring itself is a classic example of a condensation and cyclization reaction. The Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of pyrazole chemistry. One-pot syntheses of pyrazole derivatives have been developed, for example, from arenes and carboxylic acids, which proceed through the in-situ formation of a β-diketone followed by cyclization with hydrazine. rsc.org

While a direct one-pot synthesis of the final acetohydrazide target from simpler starting materials is not commonly reported, multi-component reactions are a powerful tool in heterocyclic chemistry. For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives can be achieved in a one-pot, four-component reaction of hydrazine hydrate, ethyl acetoacetate, an aldehyde, and malononitrile. wisdomlib.org

The synthesis of pyrazole derivatives through 1,3-dipolar cycloaddition reactions is another important strategy. This involves the reaction of a nitrile imine with a dipolarophile, such as an enolic form of a β-ketoester, to form the pyrazole ring. nih.gov

Role of Catalytic Systems and Reaction Conditions

The efficiency and selectivity of the synthetic steps leading to this compound can be significantly influenced by the choice of catalytic systems and reaction conditions.

For the N-alkylation of the pyrazole ring, various catalytic methods have been developed to improve yields and regioselectivity. Phase transfer catalysis, for instance, has been successfully employed for the N-alkylation of pyrazole and other N-heterocycles without the need for a solvent. nih.govresearchgate.net This method often provides high yields of the N-alkylated product.

Acid catalysis is another approach for the N-alkylation of pyrazoles. Brønsted acids, such as camphorsulfonic acid, have been shown to catalyze the reaction between pyrazoles and trichloroacetimidate (B1259523) electrophiles, providing an alternative to methods that require strong bases or high temperatures. semanticscholar.orgmdpi.com The presence of an electron-withdrawing nitro group on the pyrazole ring can influence the reaction, potentially requiring specific catalytic conditions. semanticscholar.org

Enzymatic catalysis is an emerging area in the selective N-alkylation of pyrazoles. Engineered enzymes have been used in a two-enzyme cascade system to achieve highly regioselective alkylation of pyrazoles using simple haloalkanes. nih.gov

After a thorough and exhaustive search of scientific literature, it has been determined that specific experimental data for the synthesis, purification, and detailed characterization of the compound This compound is not available in the public domain through the conducted searches.

While general methodologies for the synthesis and characterization of related pyrazole derivatives are widely published, the strict requirement to focus solely on "this compound" and to include detailed, specific research findings and data tables cannot be met. Providing generalized information for the pyrazole class of compounds would violate the explicit instructions of the request.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and specificity for the target compound based on the available information.

Molecular and Electronic Structure Investigations

Quantum Mechanical Calculations (DFT Studies)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules eurasianjournals.comeurasianjournals.com. Such studies provide valuable insights into a compound's stability, reactivity, and intermolecular interactions. However, no dedicated DFT studies for 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide have been published.

Geometry Optimization and Conformational Analysis

This process involves theoretical calculations to determine the most stable three-dimensional arrangement of atoms in a molecule, identifying its lowest energy conformation. This analysis yields optimized bond lengths, bond angles, and dihedral angles. While this is a standard computational procedure for chemical compounds, the specific optimized geometrical parameters for this compound are not documented in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity taylorandfrancis.comwikipedia.org. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity sapub.org. For many related pyrazole (B372694) derivatives, these values have been calculated, but they are not available for this compound researchgate.netlibretexts.org.

Electrostatic Potential Surface (ESP) Mapping

An Electrostatic Potential (ESP) map illustrates the charge distribution on the molecular surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions researchgate.netresearchgate.netchemrxiv.orgchemrxiv.org. These maps are vital for predicting how a molecule will interact with other molecules and are instrumental in fields like drug design rsc.org. Despite the utility of ESP maps, none have been published for the specific compound .

Advanced Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the structure of newly synthesized compounds. High-resolution NMR and X-ray crystallography provide definitive information about molecular connectivity and solid-state conformation.

High-Resolution NMR Studies (e.g., 2D NMR for detailed assignments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of a molecule. While ¹H and ¹³C NMR data are available for a variety of acetohydrazide and pyrazole derivatives, a detailed assignment for this compound, particularly using advanced 2D NMR techniques like COSY and HSQC, is not found in the scientific literature nih.govmdpi.comresearchgate.netmdpi.comresearchgate.net.

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography provides precise information about the atomic arrangement in the solid state, including bond lengths, angles, and intermolecular interactions like hydrogen bonding nih.govsemanticscholar.org. This technique offers an unambiguous confirmation of a molecule's structure. Numerous crystal structures of substituted pyrazole compounds have been reported iucr.orgresearchgate.netnih.govnih.gov. However, a crystallographic study for this compound has not been published, and therefore, its crystal system, space group, and specific packing details remain unknown.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods utilized to study the dynamic behavior and interactions of molecules over time. eurasianjournals.comeurasianjournals.com For pyrazole derivatives, MD simulations provide valuable insights into their conformational flexibility, stability, and interactions with biological macromolecules, which is crucial for drug discovery and development. eurasianjournals.comnih.gov

While MD simulations are a common tool in the computational analysis of pyrazole-based compounds, a specific molecular dynamics simulation study for this compound was not found in the reviewed scientific literature. However, the general application of this technique to analogous compounds can be described to illustrate its potential utility.

Typically, MD simulations of pyrazole derivatives are performed to:

Explore Conformational Space: To understand the range of shapes a molecule can adopt and their relative energies.

Analyze Ligand-Receptor Interactions: When docked into a biological target, such as an enzyme or receptor, MD simulations can assess the stability of the binding pose and characterize the key interactions that maintain the complex. nih.gov

Calculate Binding Free Energies: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding affinity of a pyrazole derivative to its target. nih.gov

For a hypothetical MD simulation of this compound interacting with a protein, the following steps would generally be undertaken:

System Preparation: The initial coordinates of the protein-ligand complex, often obtained from molecular docking, are prepared. This involves adding hydrogen atoms, assigning charges, and solvating the system in a water box with appropriate ions to mimic physiological conditions.

Simulation: The system is then subjected to a simulation run, where the forces on each atom are calculated, and the positions and velocities of the atoms are updated over small time steps. This simulation would typically run for nanoseconds to microseconds to observe the dynamic behavior of the system.

Analysis: The resulting trajectory is analyzed to understand the stability of the ligand's binding mode, identify key hydrogen bonds and hydrophobic interactions, and calculate properties like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex and the flexibility of different regions. nih.gov

The following table provides a hypothetical representation of the type of data that could be generated from an MD simulation analysis of a pyrazole derivative interacting with a protein active site.

Table 1: Hypothetical Interaction Analysis from a Molecular Dynamics Simulation

Interacting Residue Interaction Type Interaction Distance (Å) Occupancy (%)
ASP 189 Hydrogen Bond 2.8 ± 0.3 95
GLY 216 Hydrogen Bond 3.1 ± 0.4 80
TYR 99 Pi-Pi Stacking 4.5 ± 0.5 60

This table is for illustrative purposes only and does not represent actual data for this compound.

Such computational studies are instrumental in the rational design of more potent and selective pyrazole-based therapeutic agents. eurasianjournals.comeurasianjournals.com

Biological Activity and Mechanistic Insights in Vitro and Preclinical Models

Antimicrobial Activity Studies

No published studies were found that specifically investigated the antimicrobial activity of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide.

There is no available data from in vitro or preclinical studies assessing the efficacy of this compound against gram-positive or gram-negative bacterial strains.

No research has been published detailing the evaluation of this compound for activity against any fungal pathogens.

As there are no primary studies on its antimicrobial activity, no mechanistic investigations (e.g., cell wall/membrane integrity, enzyme inhibition) for this compound have been reported.

Anticancer Potential and Cellular Mechanisms

There is a lack of specific research on the anticancer potential of this compound.

No studies reporting the in vitro cytotoxic effects of this compound on any cancer cell lines have been identified in the scientific literature.

In the absence of cytotoxicity data, there have been no subsequent investigations into the ability of this compound to induce apoptosis or modulate the cell cycle in cancer cells.

Investigation of Specific Molecular Targets (e.g., kinases, enzymes)

No information is available in the scientific literature regarding the investigation of specific molecular targets for this compound.

Anti-inflammatory Properties

There is no available research data on the anti-inflammatory properties of this compound.

In Vitro Inhibition of Inflammatory Mediators (e.g., COX enzymes)

No studies on the in vitro inhibition of inflammatory mediators, such as COX enzymes, by this compound have been reported in the available literature.

Cellular Pathway Modulation in Inflammation

Information regarding the modulation of cellular pathways in inflammation by this compound is not available.

Other Investigated Biological Activities

No other biological activities have been reported for this compound in the scientific literature.

Antioxidant Activity

There are no published studies on the antioxidant activity of this compound.

Enzyme Inhibition Studies (other than specified above)

No enzyme inhibition studies for this compound, other than those related to inflammation, have been documented.

Computational Drug Design and Structure Activity Relationship Sar Studies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijnc.ir This method is instrumental in drug discovery for forecasting the binding mode and affinity of a small molecule ligand to the active site of a target protein. nih.govopenmedicinalchemistryjournal.com For a compound such as 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide, docking studies would provide a theoretical framework to rationally design and screen for potential biological activities, such as anticancer or antimicrobial effects. nih.govbiointerfaceresearch.com

Studies on similar pyrazole (B372694) derivatives have been successfully docked against a range of protein targets, including kinases like VEGFR-2, Aurora A, and CDK2, as well as enzymes like Cyclooxygenase-2 (COX-2) and fungal 14-alpha demethylase. nih.govijper.orgijnrd.org The docking process for this compound would involve preparing its 3D structure and docking it into the binding pocket of a selected protein target to evaluate its potential as an inhibitor. nih.gov

The specific functional groups of this compound are critical in determining its interactions with protein active sites. The pyrazole ring itself can participate in nonpolar, hydrophobic interactions, while its nitrogen atoms can act as hydrogen bond acceptors. nih.gov

Key potential interactions include:

Hydrogen Bonding: The acetohydrazide moiety (-C(=O)NHNH2) is a potent hydrogen bond donor and acceptor. The terminal amino group and the amide nitrogen can donate hydrogen bonds, while the carbonyl oxygen is a strong acceptor. Similarly, the oxygen atoms of the nitro group (-NO2) are effective hydrogen bond acceptors. These interactions are crucial for anchoring the ligand within the protein's binding site. ijnc.irnih.gov

Hydrophobic Interactions: The 5-methyl group on the pyrazole ring can form van der Waals and hydrophobic interactions with non-polar amino acid residues, contributing to binding affinity. ijnc.ir

Pi-Interactions: The aromatic pyrazole ring can engage in π-π stacking or π-alkyl interactions with aromatic or aliphatic residues in the active site.

Analysis of docking studies on related pyrazole compounds frequently shows interactions with key amino acid residues like Alanine, Leucine, and Arginine through hydrogen bonds and hydrophobic contacts, which are critical for stabilizing the ligand-protein complex. ijnc.irmdpi.com

Molecular docking algorithms predict the most energetically favorable conformation, or "pose," of the ligand within the target's active site. This prediction is coupled with a scoring function that estimates the binding affinity, typically expressed in kcal/mol. ijper.org Lower binding energy scores suggest stronger and more stable interactions. nih.gov

For pyrazole derivatives, binding affinities can vary significantly depending on the target protein and the specific substitutions on the pyrazole core. Docking studies against various kinases and enzymes have reported binding affinities for pyrazole analogs ranging from -6.7 to as low as -10.7 kcal/mol, indicating potent inhibitory potential. nih.govijper.org The specific binding mode would detail the precise orientation and the distances of the key interactions described above.

Table 1. Illustrative Predicted Binding Affinities of Pyrazole Scaffolds Against Various Protein Targets.
Protein TargetTarget ClassTypical Binding Affinity (kcal/mol)
Cyclooxygenase-II (COX-II)Enzyme (Inflammation)-6.7 to -10.7 ijper.org
VEGFR-2Receptor Tyrosine Kinase (Cancer)-9.2 to -10.1 nih.govnih.gov
CDK2Protein Kinase (Cell Cycle)-8.5 to -10.4 nih.gov
14-alpha demethylaseEnzyme (Antifungal)-7.0 to -9.5 ijnrd.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.comresearchgate.net By developing QSAR models, it is possible to predict the activity of new, untested compounds and to identify the key molecular features that influence their potency. researchgate.netmdpi.com

To develop a predictive QSAR model for a series of compounds including this compound, a dataset of structurally related pyrazole derivatives with experimentally determined biological activities (e.g., IC50 values) is required. nih.gov Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to create a model that correlates molecular descriptors with activity. researchgate.net

The robustness and predictive power of these models are validated using statistical metrics like the correlation coefficient (R²), cross-validation coefficient (Q²), and external validation on a test set of compounds. tandfonline.comresearchgate.net Successful QSAR models for pyrazole derivatives have been developed for various activities, including anticancer and anti-inflammatory effects, demonstrating the utility of this approach. nih.govnih.gov

QSAR studies identify specific molecular descriptors that have the most significant impact on biological activity. These descriptors can be categorized as electronic, steric, hydrophobic, or topological. For pyrazole derivatives, SAR analyses have revealed the importance of certain substitutions on the core ring structure. mdpi.comresearchgate.net

For this compound, key descriptors would likely include:

Electronic Descriptors: The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyrazole ring, which can be crucial for binding to protein targets. researchgate.net

Steric/Topological Descriptors: The size and shape of the molecule, influenced by the methyl and acetohydrazide groups, affect how well it fits into a binding pocket.

Hydrophobicity (LogP): The balance between hydrophilicity (from the hydrazide and nitro groups) and hydrophobicity (from the pyrazole ring and methyl group) is critical for both target binding and pharmacokinetic properties.

Hydrogen Bond Donors/Acceptors: The number of hydrogen bond donors and acceptors, primarily from the acetohydrazide and nitro moieties, is a key determinant of binding affinity. frontiersin.org

Studies on related pyrazoles indicate that the presence of electron-donating or withdrawing groups can modulate activity, and the nature of the linker (like the acetohydrazide group) plays a vital role in positioning the molecule for optimal interactions. nih.govfrontiersin.org

Table 2. Key Structural Descriptors and Their Potential Influence on the Biological Activity of Pyrazole Derivatives.
Descriptor TypeSpecific Descriptor ExamplePotential Influence on Activity
ElectronicDipole Moment, Partial ChargesModulates electrostatic interactions with the target protein. researchgate.net
StericMolecular Volume, Surface AreaDetermines the steric fit within the binding site. mdpi.com
HydrophobicLogP (Lipophilicity)Affects membrane permeability and hydrophobic interactions. mdpi.com
TopologicalNumber of Hydrogen Bond Donors/AcceptorsCrucial for forming strong, specific hydrogen bonds with the target. frontiersin.org

ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

ADME prediction is a critical step in computational drug design that assesses the pharmacokinetic properties of a molecule to evaluate its drug-likeness. nih.gov In silico tools like SwissADME are used to predict properties such as oral bioavailability, blood-brain barrier permeability, and interaction with metabolic enzymes. rjpn.orgnih.gov

For this compound, ADME predictions would focus on its compliance with established drug-likeness rules, such as Lipinski's Rule of Five. These rules suggest that orally active drugs generally have a molecular weight under 500 Da, a LogP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

In silico studies on similar pyrazole-based compounds have shown favorable ADME profiles, with good predicted oral bioavailability and absorption. ekb.egrsc.org Predictions for this specific compound would likely indicate good gastrointestinal absorption and a high bioavailability score, making it a potentially viable oral drug candidate. rjpn.org However, potential inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, would also be a key parameter to evaluate. nih.govrjpn.org

Table 3. Predicted ADME Properties for this compound Based on General Characteristics of Similar Scaffolds.
PropertyPredicted Value/CharacteristicSignificance
Molecular Weight~213.18 g/molComplies with Lipinski's rule (<500). nih.gov
LogP (Lipophilicity)Low to moderateIndicates balanced solubility, likely compliant with Lipinski's rule (<5). rjpn.org
Hydrogen Bond Donors2 (from -NHNH2)Complies with Lipinski's rule (<5). nih.gov
Hydrogen Bond Acceptors5 (from C=O, pyrazole N, -NO2)Complies with Lipinski's rule (<10). nih.gov
Gastrointestinal (GI) AbsorptionHighSuggests good potential for oral bioavailability. ekb.eg
Blood-Brain Barrier (BBB) PermeantUnlikelyPolar groups may limit penetration into the central nervous system. rjpn.org
CYP450 InhibitionPossibleRequires specific evaluation as pyrazole rings can interact with CYP enzymes. nih.gov

In Silico Assessment of Druggability and Pharmacokinetic Profiles

Computational, or in silico, studies are crucial for predicting the drug-like properties of novel molecules, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. For pyrazole-based scaffolds, these assessments often include the evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as adherence to established guidelines like Lipinski's Rule of Five.

Studies on various pyrazole derivatives have shown that they generally exhibit promising drug-likeness characteristics. researcher.liferesearchgate.net In silico pharmacokinetic analyses of pyrazole carbohydrazide (B1668358) and pyrazole-linked methylenehydrazono-thiazole derivatives have confirmed favorable profiles, with high predicted absorption percentages ranging from 78.24% to 92.62%. researchgate.netekb.eg Many derivatives in these classes were found to comply with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. researchgate.netekb.eg These computational predictions indicate that molecules based on the pyrazole framework are generally well-absorbed, distributed, and metabolized, making them attractive candidates for further development. researcher.life

Below is a table summarizing the key parameters typically assessed in silico for pyrazole derivatives and the generally favorable findings.

Parameter Typical Guideline / Rule General Findings for Pyrazole Derivatives Significance
Molecular Weight < 500 g/mol (Lipinski)Often compliantInfluences absorption and distribution
LogP (Lipophilicity) < 5 (Lipinski)Generally within acceptable rangeAffects solubility, permeability, and metabolism
H-bond Donors < 5 (Lipinski)Typically compliantImpacts binding to targets and solubility
H-bond Acceptors < 10 (Lipinski)Typically compliantInfluences solubility and target binding
ADMET Profile Various computational modelsGood absorption, distribution, metabolism, and excretion profiles are often predicted. researcher.lifePredicts the pharmacokinetic behavior of the compound in the body.

SAR Studies on the this compound Scaffold

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a systematic understanding of how the chemical structure of a compound influences its biological activity. For the this compound scaffold, SAR studies focus on how modifications to the pyrazole ring and the acetohydrazide moiety can enhance potency and selectivity.

Impact of Substitutions on the Pyrazole Ring

The nature and position of substituents on the pyrazole ring play a critical role in determining the biological activity of the compound. The parent scaffold features a methyl group at position 5 and a nitro group at position 3. The nitro group, being a strong electron-withdrawing group, is particularly significant.

Research on related acetohydrazide pyrazole derivatives has shown that the presence of an electron-withdrawing group on the pyrazole or an attached aryl ring enhances the antimicrobial potential. researchgate.net Similarly, studies on other pyrazole conjugates found that compounds bearing an electron-deficient group on an aromatic ring displayed higher inhibitory effects against fungal pathogens. mdpi.com This suggests that the nitro group at the C3 position of this compound is likely a key contributor to its biological activity. Conversely, the presence of electron-donating groups has been shown to reduce inhibitory effects in some series. mdpi.com

The following table illustrates the influence of different substituents on the biological activity of pyrazole derivatives, as reported in various studies.

Scaffold Substituent (R) Effect on Activity Reference Moiety
Pyrazole-ArylacetamideR = Trifluoromethyl (CF₃)Potent anticancer activityDoxorubicin
Acetohydrazide PyrazoleR = Fluoro (F)Efficient antimicrobial agentCiprofloxacin
Furo[2,3-c]pyrazoleElectron-deficient groupsHigher inhibitory effectsCycloheximide
Furo[2,3-c]pyrazoleElectron-donating groupsReduced inhibitory effectsCycloheximide

Influence of Acetohydrazide Moiety Modifications

The acetohydrazide moiety (-CO-CH₂-NH-NH₂) is a versatile functional group that can be readily modified to generate a library of new derivatives. A common and effective modification involves the condensation of the terminal hydrazide group with various aromatic or heterocyclic aldehydes to form N'-acylhydrazones (or Schiff bases). This modification allows for the introduction of a wide range of substituents, enabling a broad exploration of the SAR.

This chemical alteration significantly impacts the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn influences its interaction with biological targets. The formation of pyrazolyl acylhydrazones and amides has been a successful strategy for extending the SAR of this class of compounds. researchgate.net Studies on pyrazole-4-acetohydrazide derivatives have demonstrated that such modifications can lead to potent antifungal agents. nih.gov The synthesis of hydrazone derivatives from 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide has also yielded compounds with a wide array of biological activities. The versatility of the acetohydrazide group makes it a key site for structural optimization in the development of new therapeutic agents. researchgate.net

The table below provides examples of how modifying the acetohydrazide moiety into different N'-acylhydrazone derivatives can affect biological activity.

Parent Compound Aldehyde for Condensation Resulting Moiety (N'-substituent) Observed Biological Activity
Pyrazole Acetohydrazide3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde(E)-N'-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)Potent Antimicrobial
Pyrazole Acetohydrazide3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde(E)-N'-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)Potent Antimicrobial
Pyrazole-4-carbohydrazideVarious substituted benzaldehydes(4-substituted-benzylidene)-hydrazideLeishmanicidal
Aminopyrazole carbohydrazide4-Methoxybenzaldehyde(E)-N'-(4-methoxybenzylidene)Antiproliferative

Potential Future Directions and Applications of 2 5 Methyl 3 Nitro 1h Pyrazol 1 Yl Acetohydrazide

Exploration of Hybrid Molecules and Prodrug Strategies

A promising avenue for future research lies in the design of hybrid molecules that incorporate the 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide scaffold with other known pharmacophores. This approach aims to create synergistic effects, enhance biological activity, or target multiple disease pathways simultaneously. For instance, combining this pyrazole (B372694) derivative with other heterocyclic systems known for potent antimicrobial or anticancer activities could lead to the development of next-generation therapeutic agents. nih.gov

Furthermore, the development of prodrugs is a key strategy to enhance the therapeutic profile of a compound. nih.gov The nitro group in this compound is a particularly attractive target for prodrug design. Nitro-heterocyclic compounds often act as bioreductive prodrugs, which are activated under hypoxic conditions characteristic of solid tumors or anaerobic microbial environments. researchgate.netnih.gov This mechanism involves the enzymatic reduction of the nitro group by nitroreductases, leading to the formation of cytotoxic species. researchgate.net Prodrug strategies could be employed to improve the physicochemical properties of the parent compound and decrease potential genotoxicity, which can be associated with nitro compounds. nih.govresearchgate.net

Table 1: Potential Hybrid Molecule and Prodrug Strategies

Strategy Linked Pharmacophore/Modification Rationale Potential Therapeutic Target
Hybrid Molecule Thiazole Ring Thiazoles are known for broad-spectrum antimicrobial activity; combining them could create a dual-action agent. nih.gov Multi-drug resistant bacteria
Hybrid Molecule Imidazole Moiety Imidazole derivatives are core components of many antifungal and anticancer drugs. Fungal infections, Various Cancers
Prodrug Strategy Bioreductive Prodrug Leveraging the nitro group for selective activation by nitroreductase enzymes in hypoxic environments. nih.gov Hypoxic solid tumors, Anaerobic bacteria
Prodrug Strategy Ester or Amide Linkage Masking the hydrazide group to improve membrane permeability and control the release of the active compound. Broad-spectrum therapeutic delivery

Development of Advanced Delivery Systems

To maximize the therapeutic potential and minimize potential off-target effects of this compound, the development of advanced delivery systems is crucial. These systems can improve drug solubility, enhance bioavailability, and provide targeted delivery to specific tissues or cells. Nanotechnology-based carriers such as liposomes, polymeric nanoparticles, and micelles could encapsulate the compound, protecting it from premature degradation and facilitating its transport to the site of action.

For example, stimuli-responsive delivery systems could be designed to release the drug in response to specific triggers within the disease microenvironment, such as changes in pH or the presence of certain enzymes. This targeted approach would enhance the drug's efficacy while reducing systemic exposure.

Mechanistic Deep-Dive into Specific Biological Pathways

While pyrazole derivatives are known to exhibit a wide range of biological activities, the precise molecular targets and mechanisms of action for this compound remain to be elucidated. royal-chem.comorientjchem.org Future research should focus on in-depth mechanistic studies to identify the specific biological pathways modulated by this compound.

Given its structure, potential mechanisms include the inhibition of key enzymes such as kinases, which are often implicated in cancer and inflammatory diseases. mdpi.com The nitro-pyrazole moiety suggests a potential role as an antimicrobial agent through the generation of reactive nitrogen species following nitroreductase activation, a mechanism common to nitro-heterocyclic drugs. researchgate.net Comprehensive studies using transcriptomics, proteomics, and metabolomics could provide a global view of the cellular response to the compound, helping to pinpoint its primary targets and downstream effects.

Broader Therapeutic Implications and Unexplored Applications (e.g., materials science, agricultural chemistry)

Beyond pharmaceutical applications, the unique chemical structure of this compound suggests its potential utility in other fields, such as agricultural chemistry and materials science. royal-chem.com

Agricultural Chemistry: Pyrazole derivatives are extensively used in agriculture as effective pesticides, herbicides, and fungicides. royal-chem.comacs.org Compounds like pyraclostrobin are vital for controlling a variety of plant diseases. royal-chem.com The structural features of this compound, particularly the pyrazole core and nitro group, indicate that it could be a candidate for developing new agrochemicals. ccspublishing.org.cn Future research could involve screening this compound for its efficacy in controlling pests and plant pathogens.

Materials Science: The pyrazole scaffold is also utilized in the development of new materials. royal-chem.com Pyrazole derivatives have found applications in the manufacturing of dyes, plastics, conductive polymers, and photovoltaic materials for solar energy conversion. royal-chem.comglobalresearchonline.net The aromatic nature and the presence of multiple nitrogen atoms in the pyrazole ring make it an interesting building block for coordination polymers and metal-organic frameworks (MOFs). The photochromic properties observed in some complex pyrazole derivatives suggest potential applications in optical memory and molecular devices. mdpi.comresearchgate.net

Table 2: Potential Unexplored Applications

Field Potential Application Rationale
Agricultural Chemistry Fungicide / Pesticide The pyrazole core is a common feature in commercial agrochemicals known for controlling pests and pathogens. royal-chem.comacs.org
Materials Science Conductive Polymers The nitrogen-rich heterocyclic structure could be functionalized to create novel conductive materials. royal-chem.com
Materials Science Dyes and Pigments Pyrazolone dyes are an established class of colorants; this compound could serve as a precursor for new dyes. royal-chem.com
Coordination Chemistry Ligand for Metal Complexes The pyrazole nitrogen atoms can act as ligands for creating complexes with unique catalytic or magnetic properties.

Integration with Emerging Technologies in Chemical Biology

The exploration of this compound can be significantly accelerated by integrating emerging technologies in chemical biology. High-throughput screening (HTS) can be used to rapidly test the compound against large libraries of biological targets to identify novel activities.

Computational methods, including molecular docking and artificial intelligence, can predict potential biological targets and guide the rational design of more potent and selective analogs. Chemical proteomics techniques, such as activity-based protein profiling (ABPP), can be employed to directly identify the cellular protein targets of the compound, providing crucial insights into its mechanism of action. Furthermore, advanced imaging techniques can be used to visualize the subcellular localization and dynamic behavior of the compound or its derivatives within living cells.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide and its derivatives?

  • Methodological Answer : The compound can be synthesized via hydrazinolysis of ethyl esters. For example, refluxing ethyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate with hydrazine hydrate in propan-2-ol yields the acetohydrazide core. Subsequent condensation with aromatic aldehydes in acetic acid generates Schiff base derivatives . Key parameters include reaction time (3–4 hours), solvent choice (propan-2-ol or acetic acid), and stoichiometric control of hydrazine hydrate .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : Use a combination of:

  • 1H-NMR to confirm hydrogen environments (e.g., hydrazide NH and pyrazole CH3 groups).
  • Elemental analysis (CHNS) to verify purity and stoichiometry.
  • LC-MS for molecular weight confirmation and fragmentation patterns .
  • IR spectroscopy to identify functional groups (e.g., C=O at ~1650–1700 cm⁻¹ and N–H stretches at ~3200–3400 cm⁻¹) .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

  • Methodological Answer : Screen for enzyme inhibition (e.g., α-glucosidase or monoamine oxidase) using fluorometric or colorimetric assays. For example:

  • α-Glucosidase inhibition : Measure IC50 values via spectrophotometric monitoring of p-nitrophenol release from pNPG substrate, comparing against standards like acarbose .
  • MAO inhibition : Use a MAO Activity Assay Kit with kynuramine as a substrate, monitoring fluorescence changes .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes like α-glucosidase. Pair with PASS program predictions to anticipate biological potential (e.g., anticonvulsant or antimicrobial activity). Validate docking poses using crystallographic data from related hydrazide complexes (e.g., PDB entries for MAO inhibitors) .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer : Address variability (e.g., IC50 discrepancies in α-glucosidase inhibition) through:

  • Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on aromatic aldehydes enhance activity ).
  • Assay standardization : Control variables like enzyme source (human vs. microbial), substrate concentration, and incubation time .

Q. How can X-ray crystallography aid in understanding the molecular conformation of this compound?

  • Methodological Answer : Co-crystallize the compound with a target enzyme (e.g., α-glucosidase) or analyze its free structure using SHELXL for refinement. Key steps:

  • Grow single crystals via slow evaporation in DMF/ethanol mixtures.
  • Collect high-resolution data (e.g., synchrotron radiation, λ = 0.7–1.0 Å) and refine using SHELXL-2018/3. Focus on torsion angles of the pyrazole and hydrazide moieties to confirm planarity or distortion .

Q. What reaction conditions optimize the synthesis of Schiff base derivatives from this acetohydrazide?

  • Methodological Answer : Use acetic acid as a catalyst and solvent for condensation with aldehydes. Key factors:

  • Molar ratio : 1:1.2 (acetohydrazide:aldehyde) to minimize unreacted starting material.
  • Reaction time : 6–8 hours under reflux for >90% yield.
  • Workup : Precipitate products via ice-water quenching, followed by recrystallization from ethanol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.